ペチュニジン 3-グルコシド

概要

説明

ペチュニジン3-O-グルコシドは、アントシアニンの一種であり、様々な果物、野菜、花に含まれるフラボノイド色素です。多くの植物組織の赤、紫、青の色合いに貢献しています。この化合物は、特にベリー類やブドウに多く含まれています。 ペチュニジン3-O-グルコシドは、抗酸化、抗炎症、抗がんなどの潜在的な健康上の利点があるため、注目を集めています .

科学的研究の応用

作用機序

ペチュニジン3-O-グルコシドは、様々な分子メカニズムを通じて効果を発揮します。

抗酸化活性: フリーラジカルや活性酸素種を捕捉し、細胞を酸化ストレスから保護します。

抗炎症活性: この化合物は、プロ炎症性サイトカインや酵素の産生を阻害し、炎症を軽減します。

類似化合物の比較

ペチュニジン3-O-グルコシドは、シアニジン3-O-グルコシド、デルフィニジン3-O-グルコシド、マルビジン3-O-グルコシドなどの他のアントシアニンに似ています。 特に水酸基とメトキシ基の置換基が特徴であり、独特の色特性と生物活性を付与しています . 天然のアントシアニンの中で、ペチュニジン3-O-グルコシドの相対的な量は約12%です .

類似化合物のリスト

- シアニジン3-O-グルコシド

- デルフィニジン3-O-グルコシド

- マルビジン3-O-グルコシド

- ペオニジン3-O-グルコシド

生化学分析

Biochemical Properties

Petunidin 3-glucoside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources, including fruits, seeds, and beverages . The role of Petunidin 3-glucoside in human nutrition gained importance owing to its health-promoting effects on many chronic diseases .

Cellular Effects

Petunidin 3-glucoside has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that Petunidin 3-glucoside can increase glucose uptake in HepG2 cells .

Molecular Mechanism

The molecular mechanism of action of Petunidin 3-glucoside involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Petunidin 3-glucoside is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels

準備方法

合成経路と反応条件

ペチュニジン3-O-グルコシドは、ペチュニジンのグリコシル化によって合成することができます。このプロセスは、グルコース分子をペチュニジンアグリコンに結合させることを伴います。 この反応は通常、グリコシルトランスフェラーゼ酵素の存在を必要とし、酵素がドナー分子からペチュニジンの3位の水酸基へのグルコースの転移を促進します .

工業的生産方法

ペチュニジン3-O-グルコシドの工業的生産には、ベリー類やブドウなどの天然源からの抽出がしばしば用いられます。 抽出プロセスには、溶媒抽出、マクロポーラス樹脂吸着による精製、さらに分取液体クロマトグラフィーによる精製などのステップが含まれます . 高速向流クロマトグラフィーも、複雑な混合物から化合物を分離・精製するために用いられます .

化学反応の分析

反応の種類

ペチュニジン3-O-グルコシドは、様々な化学反応を起こし、その中には以下のものがあります。

酸化: この反応は、キノン類やその他の酸化された誘導体の生成につながる可能性があります。

還元: 還元反応は、ペチュニジン3-O-グルコシドを対応する還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が用いられます。

生成される主な生成物

これらの反応から生成される主な生成物には、ペチュニジン3-O-グルコシドの様々な酸化された誘導体、還元された誘導体、および置換された誘導体があります。 これらの誘導体は、異なる色と生物活性を示す可能性があります .

類似化合物との比較

Petunidin 3-O-glucoside is similar to other anthocyanins such as cyanidin 3-O-glucoside, delphinidin 3-O-glucoside, and malvidin 3-O-glucoside. it is unique due to its specific hydroxyl and methoxy substituents, which confer distinct color properties and bioactivities . The relative abundance of petunidin 3-O-glucoside among natural anthocyanins is approximately 12% .

List of Similar Compounds

- Cyanidin 3-O-glucoside

- Delphinidin 3-O-glucoside

- Malvidin 3-O-glucoside

- Peonidin 3-O-glucoside

生物活性

Petunidin 3-monoglucoside (P3G) is a naturally occurring anthocyanin, a subclass of flavonoids, recognized for its vibrant colors in various fruits and vegetables. This compound has garnered attention for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of P3G, supported by empirical research findings and case studies.

Petunidin 3-monoglucoside has the chemical formula and a molecular weight of approximately 479.119 g/mol. It is primarily derived from petunidin through glycosylation with a glucose molecule, contributing to its stability and bioactivity in various biological systems.

Antioxidant Activity

P3G exhibits significant antioxidant properties , which have been demonstrated in multiple in vitro studies. These studies indicate that P3G can effectively scavenge free radicals, thereby reducing oxidative stress within cells. The antioxidant capacity of P3G is comparable to other anthocyanins, with mechanisms involving the modulation of reactive oxygen species (ROS) production .

Table 1: Comparative Antioxidant Activity of Anthocyanins

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| Petunidin 3-monoglucoside | 85 | 10.3 |

| Delphinidin 3-O-glucoside | 90 | 9.0 |

| Cyanidin 3-O-glucoside | 75 | 15.0 |

Note: Values are illustrative based on reported studies .

Anti-Inflammatory Effects

Research indicates that P3G may possess anti-inflammatory properties . In vitro studies have shown that P3G can inhibit the production of inflammatory mediators such as cytokines and enzymes across various cell types. For instance, one study highlighted its ability to reduce inflammation markers in human chondrocytes, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

P3G has also been investigated for its anticancer effects . Studies suggest that it exhibits antiproliferative activity against several cancer cell lines by enhancing ROS production and influencing apoptotic pathways. Specifically, P3G has been shown to reduce glucose uptake and lactic acid production in cancer cells, indicating a potential mechanism by which it may hinder cancer cell metabolism .

Case Study: Effects on Cancer Cell Lines

A recent study explored the effects of P3G on breast cancer cells (MCF-7). The results indicated that treatment with P3G led to a significant reduction in cell viability (up to 50% at concentrations of 25 µM) and increased apoptosis markers such as caspase-3 activation .

Neurological Benefits

Emerging evidence suggests that P3G may confer neuroprotective benefits . A study conducted on Drosophila melanogaster demonstrated sex-specific effects of P3G on lifespan and motor function under neurotoxic conditions (e.g., ethanol exposure). Male flies exhibited improved motor function and extended lifespan when supplemented with P3G, while female flies showed variable responses depending on concentration .

Tyrosinase Inhibition

P3G has been identified as a tyrosinase inhibitor , which is crucial for melanin biosynthesis. In comparative studies, P3G exhibited competitive inhibition against tyrosinase with an IC50 value of approximately 10.3 µM. This property underscores its potential application in cosmetic formulations aimed at skin lightening or pigmentation control .

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (µM) | Ki (µM) |

|---|---|---|

| Petunidin 3-monoglucoside | 10.3 | 9.0 |

| Luteolinidin | 3.7 | 2.8 |

| Delphinidin 3-O-galactoside | 41.3 | 51.9 |

特性

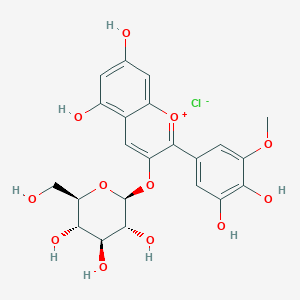

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQDWIRWKWIUKK-QKYBYQKWSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O12+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40990158 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6988-81-4 | |

| Record name | 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40990158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Petunidin 3-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038097 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。